molecular formula C24H37NO3 B15182621 Benzoic acid, 2-methoxy-, 4-(dihexylamino)-2-butynyl ester CAS No. 130421-68-0

Benzoic acid, 2-methoxy-, 4-(dihexylamino)-2-butynyl ester

Cat. No.: B15182621
CAS No.: 130421-68-0
M. Wt: 387.6 g/mol
InChI Key: DMQDYOURJHSXEI-UHFFFAOYSA-N
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Description

Benzoic acid, 2-methoxy-, 4-(dihexylamino)-2-butynyl ester is a complex organic compound with a unique structure that combines the properties of benzoic acid, methoxy groups, and dihexylamino functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-methoxy-, 4-(dihexylamino)-2-butynyl ester typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of 2-methoxybenzoic acid with 4-(dihexylamino)-2-butynol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of advanced catalytic systems to improve yield and reduce reaction times. These methods are designed to meet the demands of large-scale production while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-methoxy-, 4-(dihexylamino)-2-butynyl ester can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

    Oxidation: Formation of 2-methoxybenzoic acid derivatives.

    Reduction: Formation of 4-(dihexylamino)-2-butynol derivatives.

    Substitution: Formation of substituted benzoic acid derivatives with various functional groups.

Scientific Research Applications

Benzoic acid, 2-methoxy-, 4-(dihexylamino)-2-butynyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of benzoic acid, 2-methoxy-, 4-(dihexylamino)-2-butynyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 2-methoxy-: Shares the methoxybenzoic acid core structure but lacks the dihexylamino and butynyl ester functionalities.

    Benzoic acid, 4-methoxy-, methyl ester: Similar ester functionality but with different substituents on the aromatic ring.

    Benzoic acid, 2,4-dihydroxy-, methyl ester: Contains additional hydroxyl groups, leading to different chemical properties.

Uniqueness

Benzoic acid, 2-methoxy-, 4-(dihexylamino)-2-butynyl ester is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the dihexylamino and butynyl ester groups differentiates it from other similar compounds and contributes to its specific properties and uses.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

130421-68-0

Molecular Formula

C24H37NO3

Molecular Weight

387.6 g/mol

IUPAC Name

4-(dihexylamino)but-2-ynyl 2-methoxybenzoate

InChI

InChI=1S/C24H37NO3/c1-4-6-8-12-18-25(19-13-9-7-5-2)20-14-15-21-28-24(26)22-16-10-11-17-23(22)27-3/h10-11,16-17H,4-9,12-13,18-21H2,1-3H3

InChI Key

DMQDYOURJHSXEI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(CCCCCC)CC#CCOC(=O)C1=CC=CC=C1OC

Origin of Product

United States

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